molecular formula C6H4N2O2 B1532475 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile CAS No. 1184639-97-1

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile

Cat. No. B1532475
M. Wt: 136.11 g/mol
InChI Key: NRHPBZDJHJVHOM-UHFFFAOYSA-N
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Description

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile” is an organic compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile” is represented by the InChI code: 1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.11 . It is a powder at room temperature .

Scientific Research Applications

Electrochemical Studies and Polymerization

Electrochemical studies have explored the oxidation processes of pyrrole derivatives to produce conducting polymeric films. For instance, the synthesis of 15-(pyrrol-1-yl)methyl[benzo-15-crown-5] and its electrochemical oxidation in acetonitrile results in conducting films with applications in electronic devices (Bartlett et al., 1991). Similarly, a new monomer, 2,5-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-phenyl-1H-pyrrole (ENE), showed multichromic properties upon doping, indicating its potential in electrochromic devices (Carbas et al., 2014).

Synthesis of Pyrrole Derivatives

Research on the condensation of acylketene S,N-acetals with maleic anhydride in acetonitrile has led to the synthesis of various pyrrole derivatives, highlighting the versatility of pyrrole-based compounds in organic synthesis (Gupta et al., 1988). Another study focused on the polymerization of derivatized bis(pyrrol-2-yl) arylenes, demonstrating the low oxidation potentials and high stability of the resulting polymers, which are essential for conducting polymers (Sotzing et al., 1996).

Anion Binding and Color Change Signaling

The study of pyrrole 2,5-diamide clefts has revealed their ability to deprotonate in the presence of fluoride, resulting in a color change. This property could be utilized in sensor technologies for detecting specific anions in solutions (Camiolo et al., 2003).

Catalytic and Electrocatalytic Properties

Research has also been conducted on the catalytic activities of pyrrole-based films. For example, osmium-bis-N,N′-(2,2′-bipyridyl)-N-(pyridine-4-yl-methyl-(8-pyrrole-1-yl-octyl)-amine)chloride showed electrocatalytic properties towards the oxidation of ascorbic acid, indicating potential applications in biochemical sensing and catalysis (Foster et al., 2004).

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPBZDJHJVHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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